Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant role in medicinal chemistry This particular compound is characterized by its complex structure, which includes an ethyl ester, an acetamido group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction. This involves reacting the thiophene derivative with acetic anhydride in the presence of a base like pyridine.
Substitution with the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction. This involves reacting the acetamido-thiophene intermediate with 4-ethoxyphenyl bromide in the presence of a strong base such as sodium hydride.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its structural similarity to known bioactive thiophene derivatives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its biological activity is studied in various assays to determine its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of enzymes involved in inflammatory pathways.
Biological Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-(2-(4-chlorophenyl)acetamido)-3-methylthiophene-2-carboxylate: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Ethyl 5-(2-(4-nitrophenyl)acetamido)-3-methylthiophene-2-carboxylate: Features a nitrophenyl group, which significantly alters its electronic properties.
Uniqueness
Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its lipophilicity and electronic distribution, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-22-14-8-6-13(7-9-14)11-15(20)19-16-10-12(3)17(24-16)18(21)23-5-2/h6-10H,4-5,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTKLGRVAQJIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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